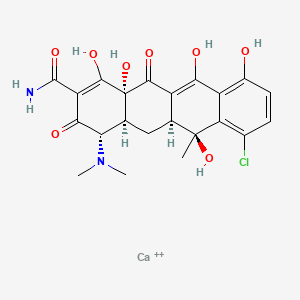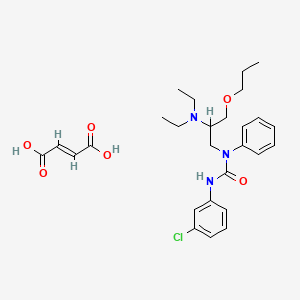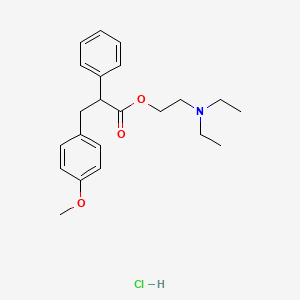
Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 2-(diethylamino)ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the p-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the phenylpropionyloxy group: This step may involve esterification reactions.
Introduction of the diethylammonium group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumbromide: Similar structure but with a bromide ion instead of chloride.
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumfluoride: Fluoride ion substitution.
Uniqueness
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3820-14-2 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H |
InChI Key |
ONSDBVPINMGIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



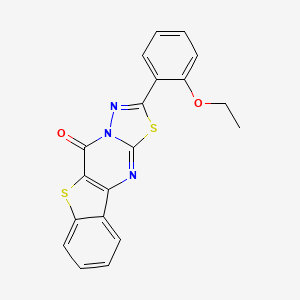
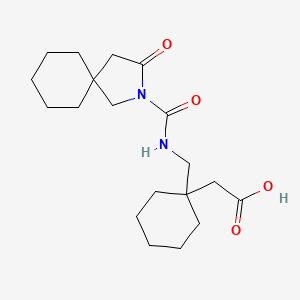
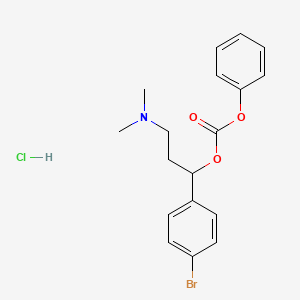
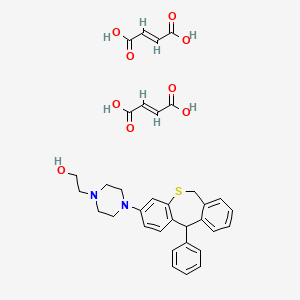
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
